molecular formula C13H21N5 B11750474 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11750474
M. Wt: 247.34 g/mol
InChI Key: GJQRCQXXUVEMFD-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling: The final step involves coupling the two functionalized pyrazole rings using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially leading to the formation of hydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Alcohols, ketones

    Reduction: Hydropyrazoles

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structure suggests it could interact with various biological targets, offering possibilities for the development of new medications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in inflammation and pain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazole-4-carboxamide
  • 3,5-dimethyl-1H-pyrazole
  • 1-isopropyl-3-methyl-1H-pyrazole

Uniqueness

What sets {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine apart is its dual pyrazole structure, which provides unique chemical properties and biological activities. This dual structure allows for more complex interactions with biological targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-9-12(11(3)16-18)7-14-8-13-5-6-15-17(13)4/h5-6,9-10,14H,7-8H2,1-4H3

InChI Key

GJQRCQXXUVEMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=NN2C)C(C)C

Origin of Product

United States

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